molecular formula C24H21N3O4 B11468365 8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B11468365
M. Wt: 415.4 g/mol
InChI Key: WLEXTQKTJIVJIH-UHFFFAOYSA-N
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Description

8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazoloisoquinoline core with phenyl and dimethoxyphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups like alkyl, aryl, or halogen groups.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,4-dimethoxyphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is unique due to its specific substitution pattern and the presence of both pyrazole and isoquinoline rings. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C24H21N3O4/c1-30-20-9-8-14(12-21(20)31-2)15-10-17-18(19(28)11-15)13-25-23-22(17)24(29)27(26-23)16-6-4-3-5-7-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,25,26)

InChI Key

WLEXTQKTJIVJIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C4C(=NC=C3C(=O)C2)NN(C4=O)C5=CC=CC=C5)OC

Origin of Product

United States

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